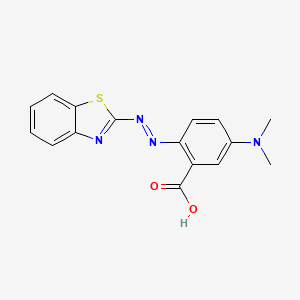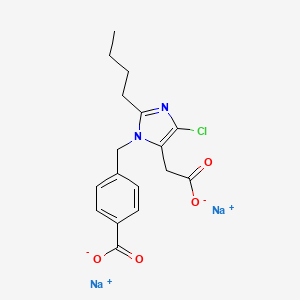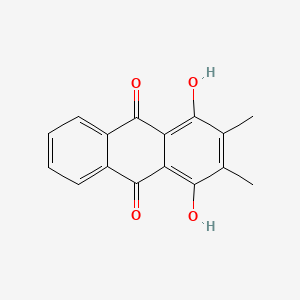
9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 9,10-Anthracenedione derivatives involves various chemical reactions, showcasing the compound's versatility. For example, the reduction of 1,8-dimethoxyanthracenedione with zinc dust and aqueous ammonia or with SnCl2 in HCl and acetic acid leads to different isomeric products, highlighting the influence of reaction conditions on product distribution (Prinz et al., 1996). Another study demonstrates the synthesis of dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone through methylation, reduction, and demethylation processes, yielding a total yield of 37% (Shi-jun Zheng, 2005).
Molecular Structure Analysis
The molecular structure and conformation of anthracene derivatives, such as the cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, have been determined using X-ray crystallographic analysis. This analysis revealed specific orientations and interactions at the molecular level, providing insights into the compound's structural properties (Zacharias et al., 1977).
Chemical Reactions and Properties
9,10-Anthracenedione derivatives participate in various chemical reactions, including photocatalytic oxygenation processes. For instance, visible light irradiation of 9,10-dimethylanthracene in the presence of an electron-transfer photocatalyst results in the formation of oxygenation products, demonstrating the compound's reactivity towards radical coupling with dioxygen (Kotani et al., 2004).
Physical Properties Analysis
The physical properties of 9,10-Anthracenedione derivatives, such as crystal packing structures and hydrogen bonding patterns, have been elucidated through X-ray crystallographic analysis. These studies reveal the significance of chalcogen−chalcogen interactions in determining the molecular packing arrangements of anthracene derivatives (Kobayashi et al., 2005).
Chemical Properties Analysis
The chemical properties of 9,10-Anthracenedione derivatives are influenced by their functional groups and structural modifications. Syntheses of new derivatives have explored the effects of substituents on the compound's redox properties, demonstrating the potential for applications in molecular electronics and as redox-active switches (Seidel et al., 2013).
Applications De Recherche Scientifique
Antitumor Activity and Clinical Studies
9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- (referred to as dihydroxyanthracenedione in some studies) and its derivatives have been extensively studied for their antitumor activities. Early phase clinical studies have explored its efficacy in treating various forms of cancer, including advanced breast cancer and acute leukemia. For instance, dihydroxyanthracenedione showed a wide spectrum of antitumor activity in experimental systems, leading to a phase I clinical study that recommended phase II studies for further evaluation of its efficacy in cancer treatment (Valdivieso et al., 1981). Similarly, mitoxantrone, a derivative of dihydroxyanthracenedione, demonstrated comparable efficacy and less acute toxicity than the most active currently available single agents in advanced breast cancer treatment, indicating its potential as a less toxic alternative to traditional chemotherapy agents (Cornbleet et al., 1984).
Pharmacokinetics and Toxicity Profiles
The pharmacokinetics and toxicity profiles of dihydroxyanthracenedione derivatives have been a focus of several studies. Phase I and II clinical trials have assessed the dose-limiting toxicities, recommended doses for further studies, and observed antitumor activities across a range of solid tumors and hematological cancers. A notable study on BBR 2778, an anthracenedione analogue, highlighted its reduced potential for cardiotoxicity compared to other anthracyclines, with neutropenia being the dose-limiting toxicity (Dawson et al., 2000).
Comparative Efficacy and Safety
Comparative studies have been instrumental in positioning dihydroxyanthracenedione derivatives within the broader context of cancer therapy. For example, a randomized trial comparing mitoxantrone to doxorubicin in patients with stage IV breast cancer found mitoxantrone to be as active as doxorubicin, with significantly less nausea, vomiting, stomatitis, and alopecia, suggesting its role as a viable alternative with a more favorable toxicity profile (Allegra et al., 2004).
Potential for New Therapeutic Indications
The versatility of dihydroxyanthracenedione derivatives is further exemplified by studies investigating new therapeutic indications. A phase II study in children with acute myeloid leukemia (AML) evaluated the efficacy of mitoxantrone as part of induction chemotherapy, contributing to an improved understanding of its role in pediatric oncology (Gibson et al., 2011).
Propriétés
IUPAC Name |
1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-7-8(2)14(18)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIREGKJDNBMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179754 | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
CAS RN |
25060-18-8 | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025060188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC321275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylquinizarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



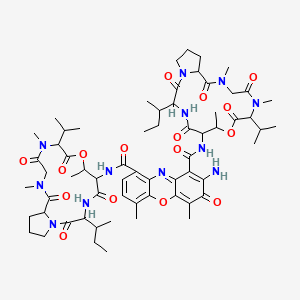
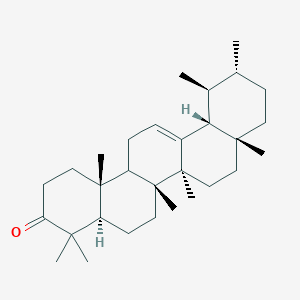
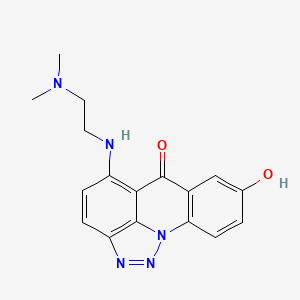
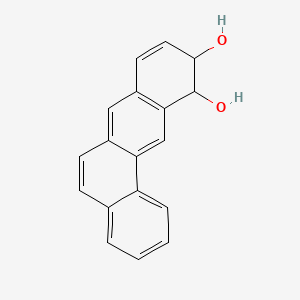
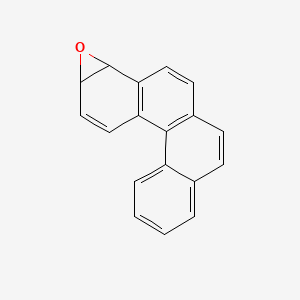
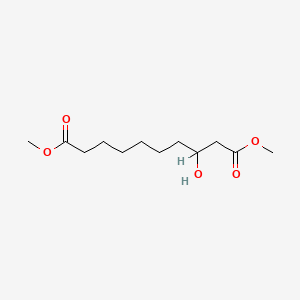
![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)
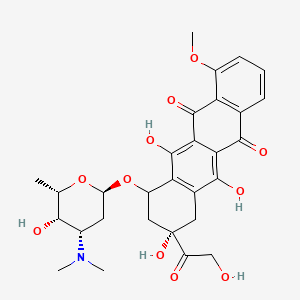
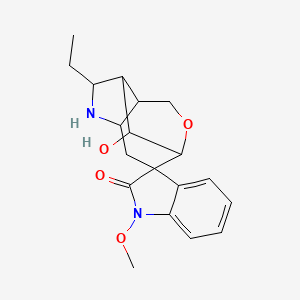
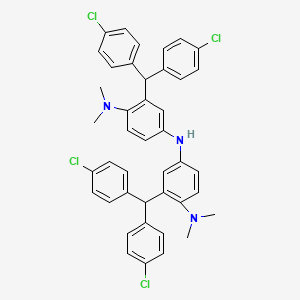
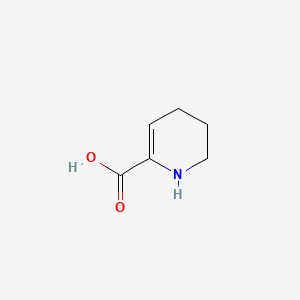
![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)
